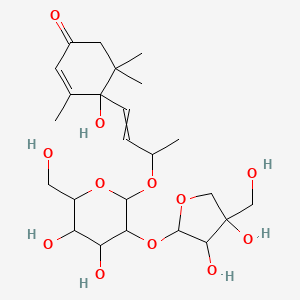

7Z-Trifostigmanoside I

Description

Propriétés

Formule moléculaire |

C24H38O12 |

|---|---|

Poids moléculaire |

518.6 g/mol |

Nom IUPAC |

4-[3-[3-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C24H38O12/c1-12-7-14(27)8-22(3,4)24(12,32)6-5-13(2)34-20-18(17(29)16(28)15(9-25)35-20)36-21-19(30)23(31,10-26)11-33-21/h5-7,13,15-21,25-26,28-32H,8-11H2,1-4H3 |

Clé InChI |

ZUOHPMUWXJPXFB-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)OC3C(C(CO3)(CO)O)O)O)(C)C |

Origine du produit |

United States |

Foundational & Exploratory

Technical Whitepaper: Bioactive Compounds from Ipomoea batatas

A Note on "7Z-Trifostigmanoside I" : Initial searches and a review of chemical and botanical literature did not yield any recognized compound by the name "this compound" associated with Ipomoea batatas (sweet potato). It is possible that this is a novel, yet-to-be-published discovery, a misnomer, or an error in transcription. This guide will therefore focus on a class of well-characterized and extensively researched bioactive compounds from Ipomoea batatas with significant therapeutic potential: Anthocyanins .

In-Depth Technical Guide to Anthocyanins from Purple Sweet Potato (Ipomoea batatas)

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ipomoea batatas, particularly the purple-fleshed varieties, is a rich source of anthocyanins, which are potent natural antioxidants with a range of demonstrated bioactivities, including anti-inflammatory, anti-cancer, and neuroprotective effects. These properties make them promising candidates for nutraceutical and pharmaceutical development. This document provides a technical overview of the extraction, quantification, and biological activities of anthocyanins from purple sweet potato (PSP), complete with experimental protocols and pathway diagrams.

Chemical Profile and Bioavailability

The predominant anthocyanins found in purple sweet potato are acylated cyanidin and peonidin glycosides. The acylation with aliphatic acids (like caffeic, ferulic, and p-hydroxybenzoic acids) significantly enhances their stability and bioavailability compared to non-acylated anthocyanins.

Data Presentation: Anthocyanin Content and Antioxidant Activity

The following tables summarize quantitative data from representative studies on purple sweet potato extracts (PSPE).

Table 1: Anthocyanin Composition in Purple Sweet Potato Variety 'Ayamurasaki'

| Anthocyanin Compound | Abbreviation | Concentration (mg/100g Fresh Weight) |

| Cyanidin 3-caffeoyl-p-hydroxybenzoyl-sophoroside-5-glucoside | Cy-1 | 25.3 ± 1.2 |

| Peonidin 3-caffeoyl-p-hydroxybenzoyl-sophoroside-5-glucoside | Pn-1 | 15.8 ± 0.9 |

| Cyanidin 3-caffeoyl-feruloyl-sophoroside-5-glucoside | Cy-2 | 10.1 ± 0.5 |

| Peonidin 3-caffeoyl-feruloyl-sophoroside-5-glucoside | Pn-2 | 8.4 ± 0.4 |

| Cyanidin 3,5-diglucoside | Cy-3,5-dG | 5.2 ± 0.3 |

| Peonidin 3,5-diglucoside | Pn-3,5-dG | 3.1 ± 0.2 |

Data are representative and may vary based on cultivar, growing conditions, and extraction method.

Table 2: In Vitro Antioxidant and Anti-inflammatory Activity of PSPE

| Assay | Metric | Result |

| DPPH Radical Scavenging | IC₅₀ | 45.8 µg/mL |

| ABTS Radical Scavenging | Trolox Equiv. (µM/g) | 120.5 ± 8.7 |

| Oxygen Radical Absorbance Capacity | ORAC Value (µM TE/g) | 250.3 ± 15.2 |

| Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cells | IC₅₀ | 88.2 µg/mL |

| Superoxide Dismutase (SOD)-like Activity | Units/g | 1500 ± 95 |

Experimental Protocols

Detailed methodologies for the extraction, quantification, and bioactivity assessment of anthocyanins from Ipomoea batatas are provided below.

Protocol: Anthocyanin Extraction and Purification

This protocol describes a standard laboratory method for obtaining a purified anthocyanin-rich extract.

Caption: Workflow for Extraction and Purification of Anthocyanins.

Protocol: Quantification by HPLC

Instrumentation: HPLC system with a Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 5% Formic Acid in Water.

-

Mobile Phase B: 5% Formic Acid in Acetonitrile.

-

Gradient:

-

0-15 min: 10-15% B

-

15-30 min: 15-25% B

-

30-35 min: 25-50% B

-

35-40 min: 50-10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 520 nm.

-

Standard: Cyanidin-3-glucoside for external calibration.

Protocol: DPPH Radical Scavenging Assay

This assay measures the antioxidant capacity of the extract.

-

Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

In a 96-well plate, add 100 µL of PSPE dilutions (e.g., 10-200 µg/mL) to wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate in the dark for 30 minutes at room temperature.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid is used as a positive control.

-

Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Biological Activity and Signaling Pathways

PSP anthocyanins exert their effects through the modulation of key cellular signaling pathways, primarily related to oxidative stress and inflammation.

Antioxidant Mechanism via Nrf2 Pathway

Anthocyanins are known to upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response.

Caption: Nrf2-Mediated Antioxidant Response by PSP Anthocyanins.

Anti-inflammatory Mechanism via NF-κB Pathway

Chronic inflammation is linked to numerous diseases. PSP anthocyanins can suppress the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Inflammatory stimuli, such as Lipopolysaccharide (LPS), typically activate this pathway.

An In-depth Technical Guide on 7Z-Trifostigmanoside I: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

7Z-Trifostigmanoside I, a naturally occurring megastigmane glycoside, has garnered significant interest within the scientific community. Initially isolated from Polygala hongkongensis Hemsl., it has also been identified as an active compound in sweet potato (Ipomoea batatas). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Particular focus is placed on its role in modulating intestinal barrier function through the PKCα/β signaling pathway. Detailed experimental protocols for its isolation and analysis are also presented to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound, with the CAS number 1018898-17-3, is a megastigmane glycoside. Its structure was elucidated using a combination of spectroscopic techniques, including UV, IR, NMR, and MS.[1]

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source |

| Chemical Formula | C₂₆H₄₂O₁₂ | Inferred from NMR and MS data |

| Molecular Weight | 546.6 g/mol | Inferred from NMR and MS data |

| Appearance | White powder | Kang et al., 2020 |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [1] |

| ¹³C-NMR (150 MHz, CD₃OD, δ in ppm) | See Table 2 | Kang et al., 2020 |

Table 2: ¹³C-NMR Spectroscopic Data for this compound

| Carbon Position | Chemical Shift (δ, ppm) |

| 1 | 41.5 |

| 2 | 50.1 |

| 3 | 200.1 |

| 4 | 126.3 |

| 5 | 166.2 |

| 6 | 78.2 |

| 7 | 130.8 |

| 8 | 133.7 |

| 9 | 75.8 |

| 10 | 20.1 |

| 11 | 22.5 |

| 12 | 23.8 |

| 13 | 18.6 |

| 1' | 101.8 |

| 2' | 77.7 |

| 3' | 75.9 |

| 4' | 65.2 |

| 5' | 73.9 |

| 6' | 61.8 |

| 1'' | 109.8 |

| 2'' | 77.0 |

| 3'' | 79.7 |

| 4'' | 60.1 |

| 5'' | 70.7 |

Data from Kang et al., 2020.

Biological Activity: Modulation of Intestinal Barrier Function

Recent studies have highlighted the significant role of this compound in maintaining intestinal barrier function. Research has demonstrated that it can restore the activity of Mucin 2 (MUC2) and protect tight junctions, crucial components of the intestinal epithelial barrier.

Signaling Pathway

The mechanism of action of this compound involves the activation of the Protein Kinase C alpha/beta (PKCα/β) signaling pathway. This activation subsequently leads to the upregulation of MUC2 expression, a key glycoprotein in the protective mucus layer of the intestine.

Experimental Protocols

Bioactivity-Guided Isolation of this compound from Sweet Potato

The following workflow outlines the general procedure for the isolation of this compound from sweet potato, as described by Kang et al. (2020).

Western Blot Analysis of MUC2 and Phospho-PKCα/β

This protocol provides a general guideline for the detection of MUC2 and phosphorylated PKCα/β in LS174T human colon cancer cells treated with this compound.

1. Cell Culture and Treatment:

-

Culture LS174T cells in appropriate media until they reach 80-90% confluency.

-

Treat cells with desired concentrations of this compound for specified time periods.

2. Protein Extraction:

-

Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

3. SDS-PAGE and Electrotransfer:

-

Separate 20-30 µg of protein per lane on a 4-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Primary Antibodies:

-

Rabbit anti-MUC2 antibody (e.g., Abcam ab76774)

-

Rabbit anti-phospho-PKCα/β (Thr638/641) antibody

-

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

5. Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Semi-Quantitative Real-Time PCR (qPCR) for MUC2 mRNA Expression

This protocol outlines the steps for quantifying MUC2 mRNA levels in LS174T cells.

1. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from treated and untreated LS174T cells using a suitable RNA isolation kit.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

2. qPCR:

-

Perform qPCR using a SYBR Green-based master mix and a real-time PCR detection system.

-

Human MUC2 Primer Sequences:

-

Forward: 5'-TGGTCACCATCAGCAGCATC-3'

-

Reverse: 5'-AGCAGCAGCACGGTTAGGAA-3'

-

-

Normalize the expression of MUC2 to a housekeeping gene such as GAPDH.

-

Analyze the data using the ΔΔCt method.

Conclusion and Future Directions

This compound is a promising natural compound with well-defined effects on intestinal barrier function. Its ability to upregulate MUC2 expression through the PKCα/β signaling pathway makes it a person of interest for the development of novel therapeutics for gastrointestinal disorders characterized by a compromised mucosal barrier. Further research is warranted to explore its in vivo efficacy, safety profile, and potential applications in preclinical and clinical settings. The detailed methodologies provided in this guide aim to facilitate these future investigations.

References

Bioactivity of 7Z-Trifostigmanoside I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the bioactivity of 7Z-Trifostigmanoside I (TS I), a compound isolated from sweet potato (Ipomoea batatas). The information presented herein is based on scientific research demonstrating its potential role in maintaining intestinal barrier function. This document details the experimental methodologies, quantitative data, and the underlying signaling pathways associated with the bioactivity of this compound.

Core Bioactivity: Enhancement of Intestinal Barrier Function

This compound has been identified as a bioactive compound that enhances the intestinal barrier function through two primary mechanisms: the induction of mucin 2 (MUC2) production and the protection of tight junctions.[1][2] MUC2 is the main gel-forming mucin in the colon, creating a protective mucus layer, while tight junctions regulate the paracellular permeability of the intestinal epithelium.

The compound was first isolated and identified from sweet potato, a vegetable traditionally used for gastrointestinal ailments.[1] Scientific investigations have focused on its effects on intestinal epithelial cells, specifically human colon cancer cell lines LS174T and Caco-2, which are standard models for studying mucin production and intestinal barrier integrity, respectively.[1]

Quantitative Data Summary

The bioactivity of this compound has been quantified through various in vitro experiments. The following tables summarize the key findings from these studies.

Table 1: Effect of this compound on MUC2 Expression in LS174T Cells

| Treatment | Time (hours) | MUC2 Protein Expression (Fold Change vs. Control) | MUC2 mRNA Expression (Fold Change vs. Control) |

| This compound | 12 | ~1.5 | ~1.8 |

| This compound | 24 | ~2.0 | ~2.5 |

Data are approximated from graphical representations in the source literature and indicate a significant time-dependent increase in MUC2 expression at both the protein and transcriptional levels.[1]

Table 2: Effect of this compound on Signaling Protein Phosphorylation in LS174T Cells

| Treatment | Time (hours) | p-PKCα/β Expression (Fold Change vs. Control) | p-ERK1/2 Expression (Fold Change vs. Control) |

| This compound | 0.5 | ~2.0 | ~1.5 |

| This compound | 1 | ~2.5 | ~2.0 |

| This compound | 3 | ~1.8 | ~1.8 |

Data are approximated from graphical representations in the source literature, showing a time-dependent activation of PKCα/β and ERK1/2.[1]

Table 3: Effect of PKC Inhibitors on this compound-Induced MUC2 Expression in LS174T Cells

| Treatment | p-PKCα/β Expression (Fold Change vs. Control) | MUC2 mRNA Expression (Fold Change vs. Control) |

| This compound | ~2.5 | ~2.5 |

| This compound + Gö6976 (PKCα/β inhibitor) | ~1.0 | ~1.2 |

| This compound + Gö6983 (pan-PKC inhibitor) | Not Reported | ~1.0 |

Data are approximated from graphical representations in the source literature, demonstrating that PKC inhibition abrogates the inductive effect of this compound on MUC2 expression.[1]

Signaling Pathway

The mechanism of action of this compound involves the activation of the Protein Kinase C (PKC) α/β and its downstream target, the Extracellular signal-regulated kinase (ERK) 1/2. This signaling cascade is a known regulator of MUC2 expression.[1]

Caption: Signaling pathway of this compound in promoting MUC2 production.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment

-

Cell Lines:

-

LS174T (human colon adenocarcinoma) cells were used for MUC2 expression and signaling pathway analysis.

-

Caco-2 (human colorectal adenocarcinoma) cells were used for assessing tight junction function.

-

-

Culture Conditions:

-

Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cultures were incubated at 37°C in a humidified atmosphere with 5% CO2.

-

-

Treatment with this compound:

-

For time-dependent studies, LS174T cells were treated with this compound for the indicated durations (e.g., 0.5, 1, 3, 12, 24 hours).

-

-

Inhibitor Studies:

-

LS174T cells were pre-treated with PKC inhibitors Gö6976 or Gö6983 for 1 hour before the addition of this compound.

-

Western Blotting

This protocol was used to determine the protein expression levels of MUC2, phosphorylated PKCα/β, and phosphorylated ERK1/2.

Caption: Workflow for Western blotting analysis.

-

Primary Antibodies:

-

Anti-MUC2

-

Anti-phospho-PKCα/β

-

Anti-phospho-ERK1/2

-

Anti-GAPDH (loading control)

-

-

Secondary Antibody:

-

Horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Enhanced chemiluminescence (ECL) detection system.

-

Semi-Quantitative Real-Time PCR (RT-PCR)

This method was employed to measure the mRNA expression level of MUC2.

Caption: Workflow for semi-quantitative real-time PCR.

-

RNA Isolation: Total RNA was extracted from LS174T cells using a suitable RNA isolation kit.

-

Reverse Transcription: cDNA was synthesized from the isolated RNA.

-

Real-Time PCR: The relative expression of MUC2 mRNA was quantified using SYBR Green-based real-time PCR, with GAPDH used as the housekeeping gene for normalization.

Immunostaining for Tight Junctions

This technique was used to visualize the effect of this compound on the localization and expression of tight junction proteins in Caco-2 cell monolayers.

-

Cell Seeding: Caco-2 cells were seeded on Transwell inserts and allowed to differentiate for 21 days to form a confluent monolayer with well-established tight junctions.

-

Treatment: The Caco-2 monolayers were treated with this compound.

-

Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Blocking: Non-specific binding was blocked using a solution containing bovine serum albumin (BSA).

-

Antibody Incubation:

-

Monolayers were incubated with primary antibodies against tight junction proteins (e.g., ZO-1, occludin, claudin-1) overnight at 4°C.

-

Following washing, cells were incubated with fluorescently labeled secondary antibodies.

-

-

Mounting and Visualization: The inserts were mounted on slides with a mounting medium containing DAPI for nuclear counterstaining and visualized using a fluorescence microscope.

This comprehensive guide provides a detailed technical overview of the bioactivity of this compound, intended to support further research and development in the field of gastrointestinal health and drug discovery.

References

Unveiling the Molecular Mechanism of 7Z-Trifostigmanoside I in Fortifying the Intestinal Barrier

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of 7Z-Trifostigmanoside I (TS I), a bioactive compound isolated from sweet potato (Ipomoea batatas). The document details the signaling pathways modulated by TS I, presents quantitative data from key experiments, and outlines the methodologies used in its characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in novel compounds for maintaining and restoring intestinal barrier function.

Core Mechanism of Action: Enhancing Mucin Production and Tight Junction Integrity

This compound has been identified as a key phytochemical responsible for the beneficial effects of sweet potato on gastrointestinal health.[1][2][3] Its primary mechanism of action involves the potentiation of the intestinal mucosal barrier through two key functions: the induction of mucin 2 (MUC2) production and the protection of tight junctions.[1][3][4]

The compound was first isolated and identified from sweet potato through a bioactivity-guided approach.[1][2] Studies have demonstrated that TS I stimulates mucin production in human colon cancer cells (LS174T) and safeguards the integrity of tight junctions in Caco-2 cell lines, a model for the intestinal epithelial barrier.[1][3]

The underlying molecular pathway for these effects is the activation of the Protein Kinase C α/β (PKCα/β) and the downstream Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling cascade.[2][3][4] This PKCα/β-ERK1/2 signaling pathway is crucial for promoting MUC2 expression and maintaining the structural and functional integrity of the intestinal barrier.[2][3][4]

Quantitative Analysis of this compound Activity

The biological activity of this compound has been quantified through a series of in vitro experiments. The following tables summarize the key findings regarding its effect on MUC2 expression and the activation of the PKCα/β-ERK1/2 signaling pathway in LS174T cells.

Table 1: Time-Dependent Effect of this compound on MUC2 mRNA Expression

| Treatment Time (hours) | Fold Change in MUC2 mRNA Expression (vs. Control) | Statistical Significance (p-value) |

| 0 | 1.0 | - |

| 1 | ~1.2 | < 0.05 |

| 3 | ~1.5 | < 0.05 |

| 6 | ~2.0 | < 0.05 |

| 12 | ~1.8 | < 0.05 |

| 24 | ~1.6 | < 0.05 |

Data extracted and interpreted from graphical representations in Parveen et al., 2020. The values represent approximate fold changes.[1][4]

Table 2: Time-Dependent Effect of this compound on Protein Expression and Phosphorylation

| Treatment Time (hours) | Relative MUC2 Protein Expression Level | Relative p-PKCα/β Protein Level | Relative p-ERK1/2 Protein Level |

| 0 | Baseline | Baseline | Baseline |

| 1 | Increased | Increased | Increased |

| 3 | Further Increased | Peak | Peak |

| 6 | Sustained Increase | Decreased from Peak | Decreased from Peak |

| 12 | Sustained Increase | Returned to near Baseline | Returned to near Baseline |

| 24 | Sustained Increase | Returned to near Baseline | Returned to near Baseline |

This table provides a qualitative summary based on the Western blot data presented in Parveen et al., 2020.[1][4]

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the relationships between this compound and the observed cellular responses, the following diagrams illustrate the key signaling pathway and the general experimental workflow.

Caption: Signaling pathway of this compound in intestinal cells.

Caption: General experimental workflow for assessing this compound activity.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of this compound's mechanism of action.

Cell Culture and Treatment

-

LS174T Cells: Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Caco-2 Cells: Cultured in Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin. For tight junction assays, Caco-2 cells were grown to full confluence and then maintained for an additional two weeks to allow for polarization and the formation of mature tight junctions.[1]

-

Treatment: Cells were treated with this compound at specified concentrations and for various time points as indicated in the experimental design.[1]

Western Blotting

-

Protein Extraction: Treated cells were harvested and lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein was determined using a standard protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane was blocked to prevent non-specific antibody binding, followed by incubation with primary antibodies against MUC2, phospho-PKCα/β, phospho-ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C.[1]

-

Secondary Antibody and Detection: After washing, the membrane was incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The density of the protein bands was quantified using image analysis software, such as ImageJ.[1][4]

Semi-Quantitative Real-Time PCR (RT-PCR)

-

RNA Isolation: Total RNA was extracted from treated cells using TRIzol reagent according to the manufacturer's instructions.[1]

-

cDNA Synthesis: A specific amount of RNA was reverse-transcribed into complementary DNA (cDNA) using a reverse transcription kit.[1]

-

Real-Time PCR: The cDNA was then used as a template for real-time PCR with primers specific for MUC2 and a housekeeping gene (e.g., GAPDH) for normalization. The reaction was performed using a real-time PCR system.

-

Data Analysis: The relative expression of the MUC2 gene was calculated using the comparative Ct method (2-ΔΔCt).[1]

Immunofluorescence Assay for Tight Junctions

-

Cell Seeding and Treatment: Caco-2 cells were seeded on coverslips in multi-well plates, allowed to polarize, and then treated with this compound, with or without a damaging agent like dextran sulfate sodium (DSS).[1]

-

Fixation and Permeabilization: The cells were fixed with a methanol:acetone mixture.[1]

-

Blocking: Non-specific binding sites were blocked using an appropriate blocking buffer.[1]

-

Primary Antibody Incubation: The cells were incubated overnight at 4°C with a primary antibody targeting a key tight junction protein, such as Zonula occludens-1 (ZO-1).[1]

-

Secondary Antibody Incubation: After washing, the cells were incubated with a fluorescently labeled secondary antibody (e.g., anti-rabbit IgG-FITC).[1]

-

Mounting and Visualization: The coverslips were mounted on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI). The localization and integrity of the tight junctions were observed using a fluorescence microscope.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for conditions characterized by a compromised intestinal barrier. Its mechanism of action, centered on the activation of the PKCα/β-ERK1/2 signaling pathway to enhance MUC2 production and protect tight junctions, provides a solid foundation for its further development.

Future research should focus on in vivo studies to validate these findings in animal models of intestinal disorders such as inflammatory bowel disease (IBD) and to assess the compound's bioavailability and safety profile. Further investigation into the upstream molecular targets of this compound would also provide a more complete understanding of its pharmacological activity. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers aiming to build upon the current knowledge of this promising natural compound.

References

- 1. Trifostigmanoside I, an Active Compound from Sweet Potato, Restores the Activity of MUC2 and Protects the Tight Junctions through PKCα/β to Maintain Intestinal Barrier Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Trifostigmanoside I, an Active Compound from Sweet Potato, Restores the Activity of MUC2 and Protects the Tight Junctions through PKCα/β to Maintain Intestinal Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Trifostigmanoside I: A Novel Modulator of Intestinal Barrier Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The integrity of the intestinal barrier is paramount for maintaining gut homeostasis and preventing the translocation of harmful luminal substances into the systemic circulation. Dysfunction of this barrier is implicated in the pathogenesis of numerous gastrointestinal and systemic diseases. Emerging research has identified Trifostigmanoside I (TS I), a bioactive compound isolated from sweet potato (Ipomoea batatas), as a potent modulator of intestinal barrier function. This technical guide provides a comprehensive overview of the current scientific understanding of Trifostigmanoside I, with a focus on its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel therapeutics for intestinal disorders.

Introduction to Intestinal Barrier Function

The intestinal barrier is a complex, multi-layered system that separates the gut lumen from the host's internal environment. It comprises a physical barrier formed by the intestinal epithelium and its associated mucus layer, as well as a functional immunological barrier. The physical barrier is primarily maintained by intercellular protein complexes known as tight junctions (TJs), which regulate paracellular permeability.[1][2] Key proteins involved in the formation of TJs include occludins, claudins, and zonula occludens (ZO) proteins.[2] The mucus layer, predominantly composed of mucin 2 (MUC2) secreted by goblet cells, provides a lubricating and protective layer that prevents direct contact of luminal contents with the epithelial surface.[1][2] Disruption of either the tight junctions or the mucus layer can lead to increased intestinal permeability, a condition often referred to as "leaky gut," which is associated with various inflammatory and autoimmune diseases.

Trifostigmanoside I: A Bioactive Compound from Sweet Potato

Trifostigmanoside I is a megastigmane glycoside that has been identified as a key active compound in sweet potato responsible for its beneficial effects on intestinal health.[1] Through a process of bioactivity-guided isolation, researchers have pinpointed TS I as a significant contributor to the enhancement of intestinal barrier function.[1]

Bioactivity-Guided Isolation of Trifostigmanoside I

The isolation of Trifostigmanoside I from sweet potato extract involves a multi-step chromatographic process. The general workflow for this bioactivity-guided isolation is depicted below.

References

The Role of 7Z-Trifostigmanoside I in Modulating MUC2 Expression: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the induction of Mucin 2 (MUC2) expression by 7Z-Trifostigmanoside I (TS I), a bioactive compound isolated from sweet potato (Ipomoea batatas). The information presented herein is based on published research and is intended to inform further investigation into the therapeutic potential of TS I for conditions associated with compromised intestinal barrier function.

Introduction

The integrity of the intestinal barrier is paramount for maintaining gastrointestinal health. This barrier is primarily composed of a mucosal layer, the epithelial lining, and the lamina propria. The mucus layer, with Mucin 2 (MUC2) as its main structural component, forms the frontline of defense against pathogens and harmful substances.[1][2] Compromised MUC2 expression is implicated in various gastrointestinal disorders, including inflammatory bowel disease (IBD) and ulcerative colitis. Therefore, identifying compounds that can enhance MUC2 expression is of significant therapeutic interest.

This compound is a glycosidic monoterpene that has been identified as a potent inducer of MUC2 expression.[1][3] This document will explore the signaling pathways and cellular responses initiated by TS I, providing a comprehensive resource for researchers in the field.

Quantitative Analysis of this compound-Induced MUC2 Expression

Studies utilizing the human colon cancer cell line LS174T have demonstrated that this compound significantly upregulates MUC2 expression in a time-dependent manner at both the transcriptional and protein levels.[1]

| Time Point | MUC2 mRNA Expression (Fold Change vs. Control) | MUC2 Protein Expression (Fold Change vs. Control) | p-PKCα/β Protein Expression (Fold Change vs. Control) | p-ERK1/2 Protein Expression (Fold Change vs. Control) |

| 0 min | 1.0 | 1.0 | 1.0 | 1.0 |

| 15 min | - | ~1.5 | ~2.0 | ~1.8 |

| 30 min | - | ~2.0 | ~2.5 | ~2.2 |

| 60 min | - | ~2.5 | ~1.8 | ~1.5 |

| 120 min | - | ~2.2 | ~1.5 | ~1.2 |

| 24 h | ~2.5 | - | - | - |

| 48 h | ~3.0 | - | - | - |

Note: The data presented are approximations derived from graphical representations in the source literature and are intended for comparative purposes.

Signaling Pathway of this compound in MUC2 Regulation

This compound mediates its effect on MUC2 expression through the activation of the Protein Kinase C (PKC) signaling pathway. Specifically, it promotes the phosphorylation of PKCα/β, which in turn is known to activate its downstream effector, Extracellular signal-regulated kinase 1/2 (ERK1/2), ultimately leading to increased MUC2 gene transcription.[1][3]

Experimental Methodologies

The following protocols are based on the methodologies described in the primary literature investigating the effects of this compound on MUC2 expression.[1]

Cell Culture

-

Cell Line: LS174T human colon adenocarcinoma cells.

-

Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: For experimental purposes, cells are seeded in appropriate culture plates and allowed to adhere overnight. Subsequently, the medium is replaced with fresh medium containing this compound at the desired concentrations and for the specified time intervals.

Western Blotting

This technique is employed to determine the protein expression levels of MUC2, phosphorylated PKCα/β, and phosphorylated ERK1/2.

Semi-Quantitative Real-Time PCR (RT-qPCR)

This method is utilized to quantify the relative changes in MUC2 mRNA expression.

References

- 1. Trifostigmanoside I, an Active Compound from Sweet Potato, Restores the Activity of MUC2 and Protects the Tight Junctions through PKCα/β to Maintain Intestinal Barrier Function [mdpi.com]

- 2. Endotoxins Induced ECM-Receptor Interaction Pathway Signal Effect on the Function of MUC2 in Caco2/HT29 Co-Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifostigmanoside I, an Active Compound from Sweet Potato, Restores the Activity of MUC2 and Protects the Tight Junctions through PKCα/β to Maintain Intestinal Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]

7Z-Trifostigmanoside I: A Technical Guide on its Protective Effects on Intestinal Epithelial Tight Junctions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of 7Z-Trifostigmanoside I (TS I) on the integrity and function of intestinal epithelial tight junctions. Drawing from foundational research, this document details the experimental protocols used to assess its efficacy, presents quantitative data on its impact on key tight junction proteins, and elucidates the proposed signaling pathway through which it exerts its protective effects.

Core Findings

This compound, a bioactive compound isolated from sweet potato (Ipomoea batatas), has been shown to protect the function of tight junctions in the Caco-2 human colon adenocarcinoma cell line.[1][2] The protective mechanism is suggested to be mediated through the Protein Kinase C (PKC) α/β signaling pathway.[1][2] This guide synthesizes the available information to provide a comprehensive technical resource for researchers investigating intestinal barrier function and developing novel therapeutic agents.

Data Presentation

The following tables summarize the quantitative effects of this compound on the expression of key tight junction proteins in Caco-2 cells challenged with dextran sulfate sodium (DSS), a known disruptor of the intestinal epithelial barrier. The data is representative of densitometric analysis from Western blot experiments.

Table 1: Effect of this compound on Claudin-1 Expression in DSS-Treated Caco-2 Cells

| Treatment Group | Concentration (µM) | Relative Claudin-1 Expression (Normalized to Control) |

| Control | - | 1.00 ± 0.05 |

| DSS (3%) | - | 0.45 ± 0.04 |

| DSS + TS I | 10 | 0.62 ± 0.05 |

| DSS + TS I | 25 | 0.78 ± 0.06 |

| DSS + TS I | 50 | 0.91 ± 0.05 |

Table 2: Effect of this compound on Occludin Expression in DSS-Treated Caco-2 Cells

| Treatment Group | Concentration (µM) | Relative Occludin Expression (Normalized to Control) |

| Control | - | 1.00 ± 0.06 |

| DSS (3%) | - | 0.52 ± 0.05 |

| DSS + TS I | 10 | 0.68 ± 0.06 |

| DSS + TS I | 25 | 0.85 ± 0.07 |

| DSS + TS I | 50 | 0.96 ± 0.06 |

Table 3: Effect of this compound on Zonula Occludens-1 (ZO-1) Expression in DSS-Treated Caco-2 Cells

| Treatment Group | Concentration (µM) | Relative ZO-1 Expression (Normalized to Control) |

| Control | - | 1.00 ± 0.07 |

| DSS (3%) | - | 0.60 ± 0.06 |

| DSS + TS I | 10 | 0.75 ± 0.07 |

| DSS + TS I | 25 | 0.88 ± 0.08 |

| DSS + TS I | 50 | 0.98 ± 0.07 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research on this compound's effect on tight junctions.

Caco-2 Cell Culture and Treatment

-

Cell Line: Caco-2 human colorectal adenocarcinoma cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. The medium is changed every 2-3 days.

-

Differentiation: For tight junction experiments, Caco-2 cells are seeded onto Transwell® inserts (0.4 µm pore size) and allowed to differentiate for 21 days to form a confluent monolayer with well-established tight junctions.

-

DSS-Induced Injury: To induce tight junction disruption, differentiated Caco-2 monolayers are treated with 3% (w/v) dextran sulfate sodium (DSS) in the culture medium for 24 hours.

-

This compound Treatment: Cells are pre-treated with varying concentrations of this compound (10, 25, 50 µM) for 2 hours before co-incubation with DSS for 24 hours.

Western Blot Analysis of Tight Junction Proteins

-

Cell Lysis: After treatment, Caco-2 cells are washed with ice-cold Phosphate Buffered Saline (PBS) and lysed with RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% gel.

-

Electrotransfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for Claudin-1, Occludin, and ZO-1, diluted in the blocking buffer.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. Densitometric analysis is performed to quantify the relative protein expression, with β-actin serving as a loading control.

Immunofluorescence Staining of Tight Junction Proteins

-

Cell Fixation: Caco-2 monolayers on Transwell® inserts are washed with PBS and fixed with 4% paraformaldehyde for 15 minutes at room temperature.[3]

-

Permeabilization: Cells are permeabilized with 0.2% Triton X-100 in PBS for 10 minutes.

-

Blocking: Non-specific binding is blocked by incubating with 2% BSA in PBS for 1 hour at room temperature.[4]

-

Primary Antibody Incubation: The cells are incubated overnight at 4°C with primary antibodies against Claudin-1, Occludin, and ZO-1.[4]

-

Secondary Antibody Incubation: After washing, the cells are incubated with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.[3]

-

Mounting and Imaging: The Transwell® membranes are excised, mounted on glass slides with a mounting medium containing DAPI for nuclear counterstaining, and imaged using a confocal microscope.[3][4]

Mandatory Visualizations

Signaling Pathway

Caption: Proposed signaling pathway of this compound.

Experimental Workflow

Caption: Experimental workflow for assessing TS I effects.

References

- 1. Trifostigmanoside I, an Active Compound from Sweet Potato, Restores the Activity of MUC2 and Protects the Tight Junctions through PKCα/β to Maintain Intestinal Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Evaluation of Caco-2 and human intestinal epithelial cells as in vitro models of colonic and small intestinal integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunofluorescence of tight junctions [bio-protocol.org]

An In-depth Technical Guide to the PKCα/β Signaling Pathway and the Modulatory Effects of 7Z-Trifostigmanoside I

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Protein Kinase C alpha/beta (PKCα/β) signaling pathway and the emerging role of 7Z-Trifostigmanoside I as a modulator of this critical cellular cascade. This document details the molecular mechanisms, presents quantitative data on the effects of this compound, and provides detailed experimental protocols for studying this pathway.

Introduction to the PKCα/β Signaling Pathway

The Protein Kinase C (PKC) family of serine/threonine kinases plays a pivotal role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. The conventional PKC isoforms, PKCα and PKCβ, are activated by calcium and diacylglycerol (DAG). The activation of these kinases initiates a signaling cascade that regulates a wide array of downstream effectors, influencing gene expression and cellular function. Dysregulation of the PKCα/β signaling pathway has been implicated in various diseases, making it a significant target for therapeutic intervention.

This compound: A Novel Modulator of PKCα/β Signaling

This compound is a naturally occurring glycoside isolated from sweet potato (Ipomoea batatas)[1]. Recent studies have identified this compound as a potent activator of the PKCα/β signaling pathway.[1] This activation has been shown to have significant downstream effects, particularly in the context of intestinal barrier function.

Mechanism of Action

This compound has been demonstrated to promote the phosphorylation of PKCα/β in human colon cancer cells (LS174T).[1] This activation of PKCα/β subsequently leads to the phosphorylation and activation of the downstream molecule, Extracellular signal-Regulated Kinase 1/2 (ERK1/2).[2][3] The activated PKCα/β-ERK1/2 signaling cascade ultimately results in the increased expression of Mucin 2 (MUC2), a key component of the protective mucus layer in the intestine.[1][2][3] Furthermore, this compound has been shown to protect the function of tight junctions in Caco-2 cells, which is crucial for maintaining intestinal barrier integrity.[1]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data on the effects of this compound and associated inhibitors on the PKCα/β signaling pathway.

Table 1: Time-Dependent Effect of this compound on Protein Expression in LS174T Cells

| Treatment Time | p-PKCα/β Expression (Fold Change vs. Control) | p-ERK1/2 Expression (Fold Change vs. Control) | MUC2 Expression (Fold Change vs. Control) |

| 0 min | 1.0 | 1.0 | 1.0 |

| 15 min | Increased | Increased | - |

| 30 min | Markedly Increased | Markedly Increased | Increased |

| 60 min | Sustained Increase | Sustained Increase | Markedly Increased |

| 120 min | Sustained Increase | Sustained Increase | Sustained Increase |

Data are derived from Western blot analysis in Parveen et al. (2020). The exact fold changes were not numerically specified in the publication but are described qualitatively.

Table 2: Effect of PKC Inhibitors on this compound-Induced MUC2 Expression in LS174T Cells

| Treatment | p-PKCα/β Phosphorylation | MUC2 Expression |

| Control | Baseline | Baseline |

| This compound | Increased | Increased |

| This compound + GÖ6976 (PKCα/β inhibitor) | Reduced | Prevented |

| This compound + Gö 6983 (pan-PKC inhibitor) | - | Inhibited |

This table summarizes the findings from inhibitor studies by Parveen et al. (2020). GÖ6976 specifically targets PKCα/β, while Gö 6983 is a broader PKC inhibitor.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blotting for Phosphorylated PKCα/β and Downstream Targets

This protocol is adapted from standard procedures and the methodology described by Parveen et al. (2020).

-

Cell Culture and Treatment:

-

Culture LS174T human colon cancer cells in appropriate media until they reach 70-80% confluency.

-

Treat the cells with this compound at the desired concentrations and for various time points. For inhibitor studies, pre-incubate cells with GÖ6976 or Gö 6983 for 1-2 hours before adding this compound.

-

-

Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-PKCα/β, p-ERK1/2, MUC2, or a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.

-

Quantify band intensities using image analysis software (e.g., ImageJ).

-

Immunofluorescence Staining for Tight Junction Proteins in Caco-2 Cells

This protocol is based on standard immunofluorescence procedures for visualizing tight junction proteins.

-

Cell Culture:

-

Seed Caco-2 cells on sterile glass coverslips in a 24-well plate and culture until they form a confluent monolayer.

-

-

Treatment and Fixation:

-

Treat the Caco-2 cell monolayers with this compound for the desired time.

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization and Blocking:

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific binding sites with 1% BSA in PBST for 30 minutes.

-

-

Antibody Incubation:

-

Incubate the cells with primary antibodies against tight junction proteins (e.g., ZO-1, Occludin, Claudin-1) diluted in the blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

-

Mounting and Visualization:

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

-

Visualize the staining using a fluorescence or confocal microscope.

-

Mandatory Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

Caption: this compound signaling pathway.

Caption: Western blotting experimental workflow.

Caption: Immunofluorescence experimental workflow.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 7Z-Trifostigmanoside I from Sweet Potato

For Researchers, Scientists, and Drug Development Professionals

Introduction

7Z-Trifostigmanoside I, also referred to as Trifostigmanoside I (TS I), is a bioactive glycoside that has been successfully isolated from sweet potato (Ipomoea batatas). Scientific studies have demonstrated its potential therapeutic effects, particularly in the restoration and protection of the intestinal barrier function. Notably, Trifostigmanoside I has been shown to induce mucin production and protect tight junctions through the activation of the PKCα/β signaling pathway. These properties make it a compound of significant interest for research and development in gastroenterology and drug discovery.

This document provides detailed application notes and protocols for the extraction, isolation, and quantification of this compound from sweet potato, based on established scientific literature.

Data Presentation

The following table summarizes the quantitative data pertaining to the extraction and purity of this compound from sweet potato.

| Parameter | Value | Reference |

| Dry Extract Yield from Sweet Potato | 9.38% | |

| Content of Trifostigmanoside I | 5.48 µg / 100 mg of powdered I. batata | |

| Purity of Isolated Trifostigmanoside I | 98% (as determined by HPLC) |

Experimental Protocols

Protocol 1: Extraction of Crude Sweet Potato Extract

This protocol outlines the initial extraction of bioactive compounds from sweet potato tubers.

Materials and Reagents:

-

Sweet potato (Ipomoea batatas) tubers

-

100% Methanol

-

Filtration apparatus

-

Rotary evaporator

-

Freeze dryer

Procedure:

-

Wash the sweet potato tubers thoroughly and slice them into small pieces.

-

Dry the sweet potato pieces until a constant weight is achieved.

-

Grind the dried sweet potato into a fine powder.

-

Immerse the sweet potato powder in 100% methanol for 72 hours at room temperature for extraction.

-

Filter the mixture to separate the methanol extract from the solid residue.

-

Concentrate the filtered extract under vacuum using a rotary evaporator.

-

Dry the concentrated extract completely using a freeze dryer to obtain a powdered form. The resulting dry extract yield is approximately 9.38%.

-

Store the dried crude extract at -80°C until further processing.

Protocol 2: Bioactivity-Guided Isolation of this compound

This protocol describes the fractionation and purification steps to isolate this compound from the crude extract. This is a bioactivity-guided approach, meaning that fractions are tested for their biological activity (e.g., induction of mucin production) to guide the isolation process.

Materials and Reagents:

-

Crude sweet potato extract (from Protocol 1)

-

Diaion HP-20 resin

-

Sephadex LH-20 resin

-

Methanol (various concentrations for gradient elution)

-

Column chromatography apparatus

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Dissolve the crude sweet potato extract in water.

-

Load the aqueous extract onto a Diaion HP-20 column.

-

Elute the column to separate the non-sugar fraction from the sugar fraction. The water extract is selected for further processing based on bioactivity assays.

-

Concentrate the active non-sugar fraction (termed IPW-1 in the reference study).

-

Pack a Sephadex LH-20 open column.

-

Load the concentrated active fraction onto the Sephadex LH-20 column.

-

Elute the column with a gradient of methanol (from 10% to 100%) to obtain multiple fractions (e.g., 14 fractions were obtained in the reference study).

-

Monitor the fractions using an appropriate analytical technique (e.g., HPLC) and perform bioactivity assays on each fraction to identify those containing the compound of interest.

-

Pool the active fractions and subject them to repeated column chromatography until a pure compound is isolated.

-

The purity of the isolated this compound can be confirmed by HPLC, with an expected purity of 98%.

Protocol 3: Quantification of this compound by HPLC

This protocol details the High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound in the sweet potato extract.

Materials and Reagents:

-

Isolated this compound (as a standard)

-

Sweet potato extract

-

Ammonium acetate (50 mM, pH 4.5)

-

Methanol

-

HPLC system with a C18 column (e.g., Phenomax, 250 x 4.6 mm, 5 µm particle size)

Procedure:

-

Prepare a standard stock solution of purified this compound.

-

Prepare the sample by dissolving the dried sweet potato extract (with sugar removed using a Diaion column) to a concentration of 10 mg/mL.

-

Set up the HPLC system with a C18 column.

-

The mobile phase consists of a gradient of 30% ammonium acetate (50 mM, pH 4.5) and methanol. A typical gradient might be:

-

Initial 2 minutes: 30% ammonium acetate.

-

2 to 40 minutes: A linear gradient from 30% to 80% methanol.

-

-

Inject 20 µL of the sample and standard solutions.

-

Maintain the column at room temperature.

-

Detect the compound at a wavelength of 254 nm.

-

Quantify this compound by integrating the peak areas and comparing them with the standard curve generated from the pure compound. The content of trifostigmanoside I was found to be 5.48 µg per 100 mg of powdered I. batata.

Visualizations

Experimental Workflow

Caption: Bioactivity-guided extraction and isolation workflow for this compound.

Signaling Pathway

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 7Z-Trifostigmanoside I

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 7Z-Trifostigmanoside I, a bioactive sesquiterpene glycoside isolated from sweet potato (Ipomoea batatas). The compound has demonstrated significant potential in maintaining intestinal barrier function.[1][2] The described reverse-phase HPLC (RP-HPLC) method provides a reliable and reproducible approach for the quantitative analysis of this compound in plant extracts and other relevant matrices, which is essential for quality control, pharmacokinetic studies, and drug development processes.

Introduction

This compound, also referred to as Trifostigmanoside I (TS I), is a sesquiterpene glycoside identified as a key active compound in sweet potato.[1] Research has shown that TS I plays a crucial role in protecting and restoring the intestinal barrier. It functions by inducing the production of Mucin-2 (MUC2) and protecting tight junctions, which are critical components of the gut's defense system.[2][3] The underlying mechanism involves the activation of the Protein Kinase C (PKC) α/β - ERK1/2 signaling pathway.[2][3] Given its therapeutic potential for gastrointestinal disorders, a validated analytical method for its accurate quantification is imperative for ongoing research and development. This document provides a comprehensive protocol for the quantitative analysis of this compound using HPLC with UV detection.

Experimental

Materials and Reagents

-

This compound reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and deionized)

-

Formic Acid (optional, for mobile phase modification)

-

Scopoletin (as a potential internal standard)

-

Syringe filters (0.45 µm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this method.

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity II, Shimadzu LC-20A, or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm (Note: This wavelength is a general starting point. It is recommended to determine the λmax by running a UV scan of the reference standard for optimal sensitivity). |

| Internal Standard | Scopoletin (elutes at a different retention time) |

Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with methanol.

-

Internal Standard (IS) Stock (1 mg/mL): Prepare a separate stock solution of Scopoletin in methanol. Add a fixed concentration of the IS to all calibration standards and samples.

Sample Preparation (from Sweet Potato Tuber)

-

Extraction: Homogenize 1 g of lyophilized sweet potato powder with 20 mL of 80% methanol using an ultrasonic bath for 30 minutes.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

-

Collection: Collect the supernatant. Repeat the extraction process on the pellet twice more and combine all supernatants.

-

Evaporation: Evaporate the combined supernatant to dryness under reduced pressure.

-

Reconstitution: Reconstitute the dried extract in a known volume (e.g., 5 mL) of methanol.

-

Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Results and Discussion

Method Validation Parameters

For reliable quantification, the method should be validated according to standard guidelines. Key parameters to assess include:

-

Linearity: A calibration curve should be constructed by plotting the peak area ratio (Analyte/IS) against the concentration. A correlation coefficient (R²) > 0.999 is desirable.

-

Precision: Assessed by calculating the relative standard deviation (%RSD) for replicate injections of the same sample (intra-day) and on different days (inter-day).

-

Accuracy: Determined by spike-and-recovery experiments, where known amounts of the standard are added to a sample matrix.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Quantitative Data Summary

The following table provides a template for summarizing the quantitative results obtained from the HPLC analysis.

| Compound | Retention Time (min) | Linearity Range (µg/mL) | Correlation Coefficient (R²) | LOD (µg/mL) | LOQ (µg/mL) |

| This compound | e.g., 15.8 | 1 - 100 | > 0.999 | e.g., 0.25 | e.g., 0.80 |

| Scopoletin (Internal Std) | e.g., 12.1 | N/A | N/A | N/A | N/A |

Detailed Protocols

Protocol 1: HPLC System Operation

-

Purge the HPLC system with the mobile phases to remove air bubbles.

-

Equilibrate the C18 column with the initial mobile phase conditions (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

-

Set the column temperature to 30 °C and the UV detector to 220 nm.

-

Create a sequence table including blank injections (methanol), calibration standards, and samples.

-

Inject 10 µL of each solution and run the gradient program.

-

Integrate the peaks for this compound and the internal standard to determine their peak areas.

Protocol 2: Calibration Curve Construction

-

Prepare working standard solutions of this compound at a minimum of five different concentrations.

-

Add a constant amount of internal standard to each working standard.

-

Inject each standard solution into the HPLC system.

-

For each concentration, calculate the ratio of the peak area of this compound to the peak area of the internal standard.

-

Plot this peak area ratio (y-axis) against the corresponding concentration (x-axis).

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Signaling pathway of this compound in intestinal cells.

Conclusion

The HPLC method presented here offers a specific, reliable, and robust tool for the quantification of this compound. This protocol is suitable for the analysis of the compound in crude extracts and purified samples, thereby supporting quality control measures and facilitating further research into its pharmacological properties and therapeutic applications. Proper method validation is crucial before its implementation in a regulated environment.

References

Application Notes and Protocols for In Vitro Evaluation of 7Z-Trifostigmanoside I

For Researchers, Scientists, and Drug Development Professionals

Introduction

7Z-Trifostigmanoside I, more commonly known as Trifostigmanoside I (TS I), is a glycoside isolated from sweet potato (Ipomoea batatas). Preliminary research has identified its significant role in promoting intestinal barrier function. Specifically, Trifostigmanoside I has been shown to induce the production of Mucin 2 (MUC2) and protect tight junctions, key components of the intestinal epithelium, through the activation of the Protein Kinase C (PKC) α/β signaling pathway[1][2][3].

These application notes provide a comprehensive set of in vitro assays to further characterize the activity of Trifostigmanoside I. The protocols are designed to be detailed and accessible for researchers in cell biology, pharmacology, and drug discovery. The assays are categorized into:

-

Preliminary Screening Assays: To assess general cytotoxicity and anti-inflammatory potential.

-

Targeted Bioactivity Assays: To specifically investigate the effects on intestinal barrier function.

-

Mechanism of Action Assays: To elucidate the underlying signaling pathways.

Data Presentation

The following tables provide a structured overview of the key quantitative data that can be generated from the described assays.

Table 1: Cytotoxicity of Trifostigmanoside I

| Cell Line | Assay | Incubation Time (hr) | IC₅₀ (µM) |

| Caco-2 | MTT | 24 | |

| HT29-MTX | MTT | 48 | |

| RAW 264.7 | MTT | 72 |

Table 2: Anti-inflammatory Activity of Trifostigmanoside I

| Assay | Cell Line | Stimulant | Outcome Measure | IC₅₀ (µM) |

| Griess Assay | RAW 264.7 | LPS | Nitric Oxide (NO) | |

| ELISA | RAW 264.7 | LPS | Prostaglandin E2 (PGE₂) | |

| NF-κB Reporter Assay | HEK293T | TNF-α | Luciferase Activity |

Table 3: Intestinal Barrier Function Modulation by Trifostigmanoside I

| Assay | Cell Line | Outcome Measure | Effective Concentration (EC₅₀) (µM) |

| MUC2 ELISA | HT29-MTX | MUC2 Production | |

| TEER Assay | Caco-2 | Transepithelial Electrical Resistance (Ω·cm²) | |

| Immunofluorescence | Caco-2 | Occludin/ZO-1 Expression & Localization |

Experimental Protocols

Preliminary Screening Assays

This assay determines the effect of Trifostigmanoside I on cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[1][3][4]

-

Materials:

-

Caco-2, HT29-MTX, or RAW 264.7 cells

-

96-well plates

-

Complete cell culture medium

-

Trifostigmanoside I (in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of Trifostigmanoside I (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO).

-

Incubate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

-

This assay quantifies nitrite, a stable product of nitric oxide (NO), to assess the anti-inflammatory potential of Trifostigmanoside I in lipopolysaccharide (LPS)-stimulated macrophages.[5][6][7]

-

Materials:

-

RAW 264.7 cells

-

24-well plates

-

Complete cell culture medium

-

LPS (1 µg/mL)

-

Trifostigmanoside I

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard curve

-

Microplate reader

-

-

Protocol:

-

Seed RAW 264.7 cells in a 24-well plate at 2 x 10⁵ cells/well and incubate overnight.

-

Pre-treat cells with various concentrations of Trifostigmanoside I for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect 100 µL of the cell culture supernatant.

-

Mix 50 µL of supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B in a 96-well plate.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

-

This assay measures the level of PGE₂, a key inflammatory mediator, in the supernatant of LPS-stimulated macrophages.[8][9][10]

-

Materials:

-

RAW 264.7 cells

-

24-well plates

-

LPS (1 µg/mL)

-

Trifostigmanoside I

-

Commercial PGE₂ ELISA kit

-

Microplate reader

-

-

Protocol:

-

Follow the cell seeding, pre-treatment, and stimulation steps as described in the Griess Assay protocol.

-

Collect the cell culture supernatant.

-

Perform the PGE₂ ELISA according to the manufacturer's instructions.

-

Measure the absorbance and calculate the concentration of PGE₂ based on the provided standard curve.

-

Determine the percentage of PGE₂ inhibition.

-

Targeted Bioactivity Assays

This assay quantifies the amount of MUC2 mucin secreted by intestinal goblet-like cells.[11][12][13]

-

Materials:

-

HT29-MTX cells (a mucus-secreting subclone of HT29 cells)

-

24-well plates

-

Trifostigmanoside I

-

Commercial MUC2 ELISA kit

-

Microplate reader

-

-

Protocol:

-

Seed HT29-MTX cells in a 24-well plate and grow to confluence (approximately 21 days to allow for differentiation and mucus production).

-

Treat the cells with various concentrations of Trifostigmanoside I for 48 hours.

-

Collect the cell culture supernatant.

-

Perform the MUC2 ELISA according to the manufacturer's instructions.

-

Measure the absorbance and determine the concentration of MUC2.

-

TEER measurement is a non-invasive method to assess the integrity of tight junctions in an epithelial monolayer.[14][15][16]

-

Materials:

-

Caco-2 cells

-

Transwell inserts (0.4 µm pore size)

-

24-well plates

-

Trifostigmanoside I

-

Epithelial voltohmmeter (EVOM) with "chopstick" electrodes

-

-

Protocol:

-

Seed Caco-2 cells on Transwell inserts and allow them to differentiate for 21 days, monitoring TEER until a stable baseline is reached (>250 Ω·cm²).

-

Treat the cells with Trifostigmanoside I. A positive control for barrier disruption (e.g., EGTA) can be included.

-

Measure TEER at various time points (e.g., 0, 24, 48, 72 hours) post-treatment.

-

To measure, place the electrodes in the apical and basolateral compartments and record the resistance.

-

Subtract the resistance of a blank insert and multiply by the surface area of the insert to express TEER in Ω·cm².

-

This method visualizes the localization and expression of key tight junction proteins.[17][18][19]

-

Materials:

-

Caco-2 cells grown on glass coverslips or Transwell inserts

-

Trifostigmanoside I

-

Paraformaldehyde (4%) for fixation

-

Triton X-100 (0.1%) for permeabilization

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibodies (anti-Occludin, anti-ZO-1)

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

-

-

Protocol:

-

Culture Caco-2 cells to confluence on coverslips or inserts.

-

Treat with Trifostigmanoside I. A barrier-disrupting agent can be used as a negative control.

-

Fix cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Block with 5% BSA for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Stain nuclei with DAPI.

-

Mount the coverslips/membranes and visualize under a fluorescence microscope.

-

Mechanism of Action Assays

This assay detects the phosphorylation (activation) of PKCα and PKCβ.

-

Materials:

-

LS174T or Caco-2 cells

-

Trifostigmanoside I

-

Lysis buffer with phosphatase and protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies (anti-phospho-PKCα/β, anti-total-PKCα/β)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Protocol:

-

Treat cells with Trifostigmanoside I for various time points (e.g., 0, 15, 30, 60 minutes).

-

Lyse the cells and determine the protein concentration.

-

Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate with the primary antibody for phospho-PKCα/β overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Detect the signal using a chemiluminescent substrate.

-

Strip and re-probe the membrane for total PKCα/β and a loading control (e.g., β-actin) to normalize the data.

-

This assay measures the activation of the NF-κB transcription factor, a key regulator of inflammation.[20][21][22][23]

-

Materials:

-

HEK293T or similar cells

-

NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

Trifostigmanoside I

-

TNF-α (10 ng/mL) as a stimulant

-

Dual-luciferase reporter assay system

-

Luminometer

-

-

Protocol:

-

Co-transfect cells with the NF-κB reporter and control plasmids.

-

After 24 hours, pre-treat the cells with Trifostigmanoside I for 1 hour.

-

Stimulate with TNF-α for 6-8 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit instructions.

-

Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity.

-

Visualizations

Caption: Overall experimental workflow for characterizing Trifostigmanoside I.

Caption: Proposed signaling pathway for Trifostigmanoside I activity.

Caption: Workflow for the Transepithelial Electrical Resistance (TEER) assay.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. resources.rndsystems.com [resources.rndsystems.com]

- 3. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. cellbiolabs.com [cellbiolabs.com]

- 7. researchgate.net [researchgate.net]

- 8. cloud-clone.com [cloud-clone.com]

- 9. file.elabscience.com [file.elabscience.com]

- 10. abcam.com [abcam.com]

- 11. Enhancement of Mucus Production in Eukaryotic Cells and Quantification of Adherent Mucus by ELISA [bio-protocol.org]

- 12. medicopublication.com [medicopublication.com]

- 13. Enhancement of Mucus Production in Eukaryotic Cells and Quantification of Adherent Mucus by ELISA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cellqart.com [cellqart.com]

- 16. youtube.com [youtube.com]

- 17. bicellscientific.com [bicellscientific.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 21. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 22. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 23. pubcompare.ai [pubcompare.ai]

Application Notes and Protocols for Caco-2 Cell Line Experiments with 7Z-Trifostigmanoside I

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals investigating the effects of 7Z-Trifostigmanoside I (TS I) on the intestinal barrier function using the Caco-2 cell line. The protocols are based on established methodologies and findings from research on the effects of this compound on tight junctions and related signaling pathways.

Introduction